molecular formula C20H20O6 B1246729 Licoagrodione

Licoagrodione

Cat. No. B1246729
M. Wt: 356.4 g/mol
InChI Key: KAQKSYKCXCTGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licoagrodione belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Licoagrodione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, licoagrodione is primarily located in the membrane (predicted from logP). Outside of the human body, licoagrodione can be found in herbs and spices and tea. This makes licoagrodione a potential biomarker for the consumption of these food products.

Scientific Research Applications

Antimicrobial Properties

Licoagrodione, a compound isolated from the hairy root cultures of Glycyrrhiza glabra (Fabaceae), exhibits notable antimicrobial activity. This activity was demonstrated using the disc diffusion method, highlighting licoagrodione's potential in antimicrobial research (Li, Asada, & Yoshikawa, 1998).

Chemical Synthesis

Research on licoagrodione also encompasses its chemical synthesis. An unsymmetrical 1,2-diarylethane-1,2-dione, licoagrodione, was synthesized using a process involving intramolecular cyclization and oxidation. This synthesis was facilitated by microwave irradiation and highlights the compound's potential for varied applications in chemical research (Worayuthakarn et al., 2008).

properties

Product Name

Licoagrodione

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-2-(2-hydroxy-4-methoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C20H20O6/c1-11(2)4-6-13-16(21)9-8-15(18(13)23)20(25)19(24)14-7-5-12(26-3)10-17(14)22/h4-5,7-10,21-23H,6H2,1-3H3

InChI Key

KAQKSYKCXCTGOG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C(=O)C2=C(C=C(C=C2)OC)O)O)C

synonyms

licoagrodione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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